Cas no 865783-95-5 (ON-013100)

ON-013100 structure
ON-013100 structure
商品名:ON-013100
CAS番号:865783-95-5
MF:C19H22O7S
メガワット:394.438785076141
CID:2852080
PubChem ID:11269418

ON-013100 化学的及び物理的性質

名前と識別子

    • (E)-5-(((2,4,6-Trimethoxystyryl)sulfonyl)methyl)-2-methoxyphenol
    • J3I19I491A
    • 2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol
    • Phenol, 2-methoxy-5-(((2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-
    • Phenol, 2-methoxy-5-((((1E)-2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-
    • Q27281151
    • (E)-2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenol
    • (E)-5-((2,4,6-trimetho
    • ON-013100
    • 2-Methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenol (ACI)
    • (E)-5-[[(2,4,6-Trimethoxystyryl)sulfonyl]methyl]-2-methoxyphenol
    • 865783-95-5
    • ON-013100?
    • CS-0066132
    • SCHEMBL499026
    • UNII-J3I19I491A
    • SCHEMBL499025
    • HY-112822
    • GHPUSRLWNSTQIK-BQYQJAHWSA-N
    • CHEMBL253178
    • AKOS040742337
    • ON013100
    • (E)-5-((2,4,6-trimethoxystyryl-sulfonyl)methyl)-2-methoxyphenol
    • G16109
    • MS-26627
    • インチ: 1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+
    • InChIKey: GHPUSRLWNSTQIK-BQYQJAHWSA-N
    • ほほえんだ: S(/C=C/C1C(=CC(=CC=1OC)OC)OC)(CC1C=CC(=C(C=1)O)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 394.10862421g/mol
  • どういたいしつりょう: 394.10862421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.7
  • 疎水性パラメータ計算基準値(XlogP): 2.6

ON-013100 セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

ON-013100 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
QJB78395-5 mg
ON-013100
865783-95-5
5mg
$242.55 2023-01-02
MedChemExpress
HY-112822-5mg
ON-013100
865783-95-5 98.66%
5mg
¥1800 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16391-50mg
ON-013100
865783-95-5 98.27%
50mg
¥ 8978 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50948-50mg
ON-013100
865783-95-5 98%
50mg
¥9807.00 2023-09-07
eNovation Chemicals LLC
Y1266847-1mg
ON-013100
865783-95-5 98%
1mg
$250 2024-06-05
MedChemExpress
HY-112822-100mg
ON-013100
865783-95-5 98.66%
100mg
¥18500 2023-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16391-50 mg
ON-013100
865783-95-5
50mg
¥9385.00 2022-02-28
ChemScence
CS-0066132-1mg
ON-013100
865783-95-5 98.23%
1mg
$90.0 2022-04-26
MedChemExpress
HY-112822-10mM*1mLinDMSO
ON-013100
865783-95-5 98.23%
10mM*1mLinDMSO
¥1210 2022-05-18
MedChemExpress
HY-112822-50mg
ON-013100
865783-95-5 98.66%
50mg
¥11000 2023-08-31

ON-013100 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
1.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 0 °C
1.2 Solvents: Methanol ,  Dichloromethane ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt; 24 h, 50 °C
3.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
3.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
2.2 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
3.2 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
5.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
1.2 5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  18 h, rt
3.1 Reagents: Benzoic acid ,  Hydrogen peroxide Solvents: Benzene ;  4 - 5 h, reflux; reflux → rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3 - 4 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  0 °C; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 0 °C
3.2 Solvents: Methanol ,  Dichloromethane ;  0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt; 24 h, 50 °C
5.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
5.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
6.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3 - 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 0 °C
2.2 Solvents: Methanol ,  Dichloromethane ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt; 24 h, 50 °C
4.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
4.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, rt; 30 min, rt; 12 - 16 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
4.2 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
6.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  0 °C; 20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 0 °C
4.2 Solvents: Methanol ,  Dichloromethane ;  0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
5.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt; 24 h, 50 °C
6.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
6.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
7.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt; 24 h, 50 °C
2.1 Reagents: Piperidine Solvents: Toluene ;  10 min, 40 °C
2.2 Reagents: Benzoic acid ;  40 °C; overnight, 40 °C → reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; overnight, 90 °C
リファレンス
Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
Liu, Zhikun; et al, European Journal of Medicinal Chemistry, 2020, 194,

ON-013100 Raw materials

ON-013100 Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:865783-95-5)ON-013100
A1039750
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):250.0/418.0/621.0/745.0